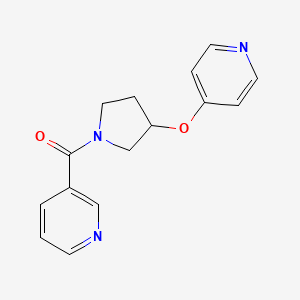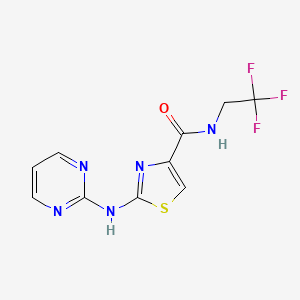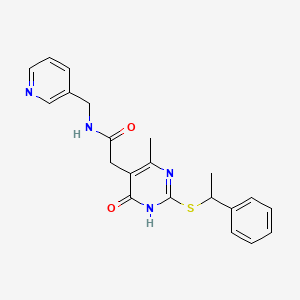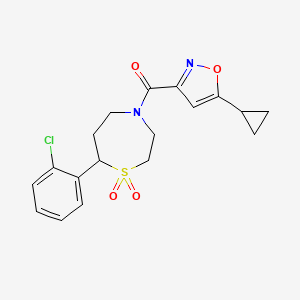![molecular formula C18H19NO2S B2837766 (E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide CAS No. 1198056-94-8](/img/structure/B2837766.png)
(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide, also known as PACMA-31, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PACMA-31 has been shown to exhibit anticancer properties and has been studied extensively in the field of cancer research.
Applications De Recherche Scientifique
Endothelin Receptor Antagonists
- Synthesis and Activity Relationships : A series of ethenesulfonamide derivatives, including "(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide," have been investigated for their selectivity and antagonistic activities against endothelin (ET) receptors. These compounds showed promising pharmacological profiles, with some derivatives advancing to clinical trials due to their excellent oral activity and pharmacokinetic profiles (H. Harada et al., 2001). Another study emphasized the structure-activity relationships of biphenylsulfonamide derivatives as endothelin-A (ETA) selective antagonists, highlighting the importance of specific substitutions for enhanced receptor binding and functional activity (N. Murugesan et al., 1998).
Chemical Synthesis and Reactivity
- Novel Synthesis Methods : Research has demonstrated innovative synthetic routes and reactions involving sulfonamide derivatives. For example, a study described a convenient method for synthesizing benzonitriles using N-Cyano-N-phenyl-p-methylbenzenesulfonamide, showcasing the compound's versatility in organic synthesis (P. Anbarasan et al., 2011). Another example includes the development of a palladium-catalyzed process to produce aza-heterocyclic amides, highlighting the role of sulfonamide intermediates in facilitating complex molecular constructions (Xiaoyan Chen et al., 2020).
Fluorescence and Sensing Applications
- Fluorophore Development for Metal Ion Detection : The synthesis and characterization of sulfonamide-based fluorophores for specific metal ion detection have been reported. For instance, the development of a fluorophore for Zn2+ specificity, leveraging the properties of ethenesulfonamide derivatives, has been explored to create sensitive and selective sensors for biological and environmental applications (H. Coleman et al., 2010).
Anticancer Activity
- Microtubule-Targeted Anticancer Agents : Some (E)-N-aryl-2-arylethenesulfonamides have been synthesized and evaluated for their anticancer activities. These studies revealed potent cytotoxicity against various cancer cell lines and indicated the potential of these compounds as microtubule-targeting agents, suggesting a promising avenue for the development of new anticancer therapies (M. Reddy et al., 2013).
Propriétés
IUPAC Name |
(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-22(21,14-11-16-7-3-1-4-8-16)19-15-18(12-13-18)17-9-5-2-6-10-17/h1-11,14,19H,12-13,15H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJKTJLLXZVFCA-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)




![Ethyl 2-[7-((2E)but-2-enyl)-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl]acetate](/img/structure/B2837690.png)

![tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B2837692.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2837695.png)


![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837701.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2837705.png)